N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide” is a compound that has been studied in the context of inhibiting the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease . It is a noncovalent SARS-CoV 3CLpro inhibitor with moderate molecular weight and good enzyme and antiviral inhibitory activity .
Synthesis Analysis
The synthesis of this compound involved a high-throughput screen of the NIH molecular libraries sample collection and subsequent optimization of a lead dipeptide-like series of severe acute respiratory syndrome (SARS) main protease (3CLpro) inhibitors . A multicomponent Ugi reaction was utilized to rapidly explore structure-activity relationships within S (1’), S (1), and S (2) enzyme binding pockets .Molecular Structure Analysis
The X-ray structure of SARS-CoV 3CLpro bound with this compound was instrumental in guiding subsequent rounds of chemistry optimization . The structure was determined using X-ray diffraction with a resolution of 1.96 Å .Chemical Reactions Analysis
The compound acts as a noncovalent inhibitor of the SARS-CoV 3CLpro, unlike the majority of reported coronavirus 3CLpro inhibitors that act via covalent modification of the enzyme .科学的研究の応用
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has been used in a variety of scientific research applications. It has been studied for its potential anti-cancer activity, as well as its ability to inhibit the growth of certain bacteria. Additionally, it has been studied for its anti-inflammatory and antioxidant properties.
作用機序
Target of Action
The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease . This protease plays a crucial role in the life cycle of the SARS-CoV, making it an attractive target for therapeutic intervention .
Mode of Action
Unlike the majority of reported coronavirus 3CL protease inhibitors that act via covalent modification of the enzyme, this compound is a noncovalent SARS-CoV 3CL protease inhibitor . It interacts with the enzyme’s binding pockets (S1’, S1, and S2), inhibiting its activity .
Biochemical Pathways
The compound’s interaction with the SARS-CoV 3CL protease disrupts the protease’s ability to process the polyproteins that are necessary for the replication of the virus . This disruption of the viral life cycle prevents the virus from proliferating within the host organism .
Pharmacokinetics
The compound’s moderate molecular weight and noncovalent mode of action suggest that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of the SARS-CoV 3CL protease by this compound results in a decrease in viral replication, thereby reducing the viral load within the host organism . This can lead to a reduction in the severity of the disease caused by the virus .
実験室実験の利点と制限
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a relatively easy compound to synthesize and use in laboratory experiments. It is also relatively stable, making it ideal for use in a variety of experiments. However, it is important to note that this compound is a synthetic compound and may not be suitable for use in all experiments.
将来の方向性
Future research on N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research should be conducted on its potential anti-cancer and anti-bacterial applications. Additionally, further studies should be conducted to explore the potential of this compound as an antioxidant and anti-inflammatory agent. Finally, further research should be conducted to explore the potential of this compound as a therapeutic agent for various conditions.
合成法
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide can be synthesized using a variety of methods. The most common method is a two-step synthesis process, involving the reaction of 4-tert-butylphenol and 2-furan-2-carboxylic acid. The reaction of these two compounds produces an intermediate product, which is then further reacted with anhydrous sodium sulfate to yield the desired product.
特性
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)22-14-19(26)18-13-17(10-11-20(18)29-22)25-23(27)21-5-4-12-28-21/h4-14H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEABOALBRWEMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。